N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that features both benzimidazole and benzoxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole and benzoxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The benzoxazine ring may also interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[5-(1-Methyl-1H-benzimidazol-2-yl)pentyl]-2-nitroaniline: Similar structure but with a nitro group instead of a hydroxyl group.
2-Phenylbenzimidazole: Lacks the benzoxazine ring but shares the benzimidazole core.
N-(1-Ethyl-1H-benzimidazol-5-yl)acetamide: Similar benzimidazole structure with different substituents.
Uniqueness
N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide is unique due to the presence of both benzimidazole and benzoxazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological potential.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C21H22N4O3
- Molecular Weight : 378.4 g/mol
The structure features a benzimidazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzimidazole derivatives have been shown to interfere with DNA topoisomerases, crucial enzymes in DNA replication and repair processes. A study demonstrated that specific derivatives inhibited mammalian type I DNA topoisomerase activity, leading to cytotoxicity in HeLa and MCF7 cancer cells .
Antimicrobial Activity
Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial activity. They have shown efficacy against bacteria, fungi, and protozoa. The mechanism often involves disruption of microtubule formation in parasites and inhibition of essential enzymatic pathways in bacteria .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. The compound this compound was included in the screening. Results indicated that it exhibited significant cytotoxicity against A431 skin epidermoid carcinoma cells, with an IC50 value comparable to established chemotherapeutic agents .
Study 2: Antimicrobial Testing
In another investigation, the antimicrobial properties of the compound were assessed against several pathogens. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : The compound may inhibit topoisomerase enzymes, disrupting DNA replication in cancer cells.
- Microtubule Disruption : Similar to other benzimidazole derivatives, it may interfere with microtubule dynamics in parasites and cancer cells.
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Activity | Effect | Cell Line/Pathogen |
---|---|---|
Cytotoxicity | Significant cytotoxic effects | HeLa, MCF7, A431 |
Antimicrobial | Broad-spectrum activity | Gram-positive and Gram-negative bacteria |
Mechanism | Topoisomerase inhibition | Cancer cells |
Microtubule disruption | Parasites |
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c26-20-13-28-18-10-9-14(12-17(18)25-20)21(27)22-11-5-1-2-8-19-23-15-6-3-4-7-16(15)24-19/h3-4,6-7,9-10,12H,1-2,5,8,11,13H2,(H,22,27)(H,23,24)(H,25,26) |
InChI Key |
MWZFOMAFMRDYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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